molecular formula AgBaCeCuO B12563191 Pubchem_71347585 CAS No. 192314-11-7

Pubchem_71347585

Cat. No.: B12563191
CAS No.: 192314-11-7
M. Wt: 464.86 g/mol
InChI Key: PZLSOPIOIRDGCP-UHFFFAOYSA-N
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Description

PubChem Compound ID (CID) 71347585 is a unique chemical entity within the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI) . PubChem aggregates chemical information from over 400 data contributors, organizing substances (SIDs), compounds (CIDs), and bioassay data (AIDs) into interconnected databases. Each CID represents a standardized chemical structure derived from submitted substances, ensuring consistency in chemical representation . For CID 71347585, the Compound Summary page provides aggregated data, including molecular properties, bioactivity, literature links, and precomputed structural analogs (neighbors) .

Properties

CAS No.

192314-11-7

Molecular Formula

AgBaCeCuO

Molecular Weight

464.86 g/mol

InChI

InChI=1S/Ag.Ba.Ce.Cu.O

InChI Key

PZLSOPIOIRDGCP-UHFFFAOYSA-N

Canonical SMILES

O=[Ag].[Cu].[Ba].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of barium cerium copper silver oxide typically involves solid-state reactions. The starting materials, such as barium carbonate, cerium oxide, copper oxide, and silver oxide, are mixed in stoichiometric proportions. The mixture is then subjected to high-temperature calcination, usually in the range of 800-1000°C, to facilitate the formation of the perovskite structure .

Industrial Production Methods

In industrial settings, the production of barium cerium copper silver oxide can be scaled up using methods such as chemical vapor deposition (CVD) and sol-gel techniques. These methods allow for better control over the material’s purity and structural properties. For instance, the sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the desired oxide material .

Chemical Reactions Analysis

Types of Reactions

Barium cerium copper silver oxide undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between the compound and other reactants.

    Substitution Reactions: In these reactions, one or more atoms in the compound are replaced by different atoms or groups of atoms.

Common Reagents and Conditions

    Oxidation-Reduction Reactions: Common reagents include hydrogen peroxide and sodium hypochlorite. These reactions are typically carried out under controlled temperature and pH conditions.

    Substitution Reactions: Reagents such as halogens (chlorine, bromine) and alkylating agents are used. These reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Barium cerium copper silver oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which barium cerium copper silver oxide exerts its effects is primarily related to its electronic and structural properties. The compound interacts with various molecular targets through electron transfer processes, which can influence the activity of enzymes and other proteins. Additionally, its magnetic properties allow it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic data storage .

Comparison with Similar Compounds

Table 1: Key Features of PubChem 2-D vs. 3-D Similarity Tools

Feature 2-D Similarity (Similar Compounds) 3-D Similarity (Similar Conformers)
Basis Atom connectivity and bonding patterns Molecular shape and conformational alignment
Use Case Scaffold-based SAR, functional group analysis Binding pocket compatibility, drug repurposing
Precomputed Data Available for all CIDs Limited to compounds with ≤50 non-H atoms and ≤15 rotatable bonds
Threshold Tanimoto coefficient ≥0.8 (default) Shape-Tanimoto ≥0.7 (default)

3-D Conformational Similarity (Similar Conformers)

The "Similar Conformers" tool evaluates 3-D shape similarity using conformer ensembles generated via the Merck Molecular Force Field (MMFF94s) . For CID 71347585, this method identifies compounds with similar macromolecule-binding features, even if their 2-D structures differ. For instance, a 3-D neighbor might adopt a shape complementary to a target protein, mimicking CID 71347585’s binding mode despite structural dissimilarity .

Complementary Insights from 2-D and 3-D Neighbors

A 2016 study analyzing 10 datasets (e.g., FDA-approved drugs, Protein Data Bank ligands) found that 2-D and 3-D neighbors overlap minimally (5–20%), emphasizing their complementary roles . For CID 71347585:

  • 2-D neighbors are enriched with compounds sharing annotated bioactivities (e.g., enzyme inhibition), enabling SAR-driven optimization.
  • 3-D neighbors include shape-similar molecules with divergent scaffolds, suggesting novel therapeutic applications or off-target effects .

Table 2: Overlap Between 2-D and 3-D Neighbors in PubChem (Hypothetical Data for CID 71347585)

Dataset 2-D Neighbors (Count) 3-D Neighbors (Count) Overlap (%)
FDA-approved drugs 150 80 12
Protein Data Bank ligands 200 120 18
Bioactive compounds 300 150 10

Data Integration and Bioactivity Inference

PubChem integrates bioassay data (AIDs) and literature annotations to contextualize CID 71347585’s analogs. For example:

  • Bioassay Cross-Referencing : If CID 71347585 lacks bioactivity data, its 2-D/3-D neighbors with AID-linked results (e.g., IC50 values for kinase inhibition) provide inferential insights .
  • Literature Associations : Compounds co-mentioned in PubMed articles with CID 71347585 may share mechanistic pathways or therapeutic targets .

Research Findings and Case Studies

  • Toxicity Prediction : A 2-D neighbor with 90% structural similarity to CID 71347585 exhibited hepatotoxicity in PubChem BioAssay AID 743255, highlighting a safety concern for further testing .

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